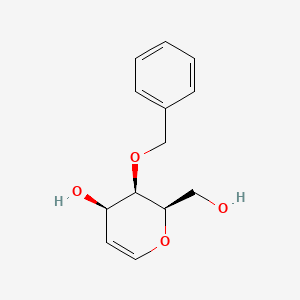

4-O-Benzyl-D-galactal

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H16O4 |

|---|---|

Molecular Weight |

236.26 g/mol |

IUPAC Name |

(2R,3R,4R)-2-(hydroxymethyl)-3-phenylmethoxy-3,4-dihydro-2H-pyran-4-ol |

InChI |

InChI=1S/C13H16O4/c14-8-12-13(11(15)6-7-16-12)17-9-10-4-2-1-3-5-10/h1-7,11-15H,8-9H2/t11-,12-,13-/m1/s1 |

InChI Key |

OIWQZGBSQDJVJN-JHJVBQTASA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@@H]2[C@@H](C=CO[C@@H]2CO)O |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C=COC2CO)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 O Benzyl D Galactal and Functionalized Derivatives

Total Synthesis Approaches to 4-O-Benzyl-D-galactal

The total synthesis of this compound hinges on the strategic protection of the hydroxyl groups of a suitable precursor, isolating the C-4 hydroxyl for selective benzylation.

Precursor Selection and Initial Transformations

The journey towards this compound typically commences with readily available precursors such as D-galactal or its acetylated form, 3,4,6-tri-O-acetyl-D-galactal.

D-galactal: This is a common starting material. Its synthesis can be achieved from D-galactose. The direct use of D-galactal requires a strategy to differentiate its three hydroxyl groups at positions C-3, C-4, and C-6.

3,4,6-tri-O-acetyl-D-galactal: This derivative is often used to facilitate handling and subsequent reactions. The synthesis involves the acetylation of D-galactose to form galactose pentaacetate, followed by a reductive elimination. Before selective benzylation can occur, the acetyl groups must be removed. A common method for this deacetylation is the Zemplén deacetylation, which utilizes a catalytic amount of sodium methoxide (B1231860) in methanol. This process yields the unprotected D-galactal in situ for further functionalization.

Regioselective Benzylation Protocols for O-4 Position

Achieving selective benzylation at the O-4 position is a significant chemical challenge due to the steric hindrance of the axial 4-hydroxyl group in the D-galactal half-chair conformation. The equatorial hydroxyls at C-3 and C-6 are generally more reactive. Therefore, specialized protocols are necessary to direct the benzyl (B1604629) group to the desired C-4 position.

One effective strategy involves the temporary protection of the more reactive hydroxyl groups. For instance, silylation or acetylation can be used to block the C-3 and C-6 hydroxyls, allowing for the subsequent benzylation of the remaining C-4 hydroxyl. A final deprotection step then yields the target this compound. vulcanchem.com

Another powerful technique for achieving regioselectivity is the use of stannylene acetals. This method involves reacting the diol (or polyol) with an organotin compound, such as dibutyltin (B87310) oxide (Bu₂SnO), to form a cyclic tin acetal. This intermediate activates one hydroxyl group over the other for subsequent alkylation. While widely used for selective acylation and alkylation, its application for targeting the O-4 position specifically requires careful optimization of reaction conditions. researchgate.net

Synthesis of Poly-O-Benzylated D-Galactal Analogues

The fully benzylated analogue, 3,4,6-tri-O-benzyl-D-galactal, is a crucial intermediate in oligosaccharide synthesis, valued for its stability and role as a glycosyl donor. researchgate.netthermofisher.com

Preparation of 3,4,6-Tri-O-Benzyl-D-galactal

The synthesis of 3,4,6-tri-O-benzyl-D-galactal is a standard procedure in carbohydrate chemistry. It is typically accomplished by treating D-galactal (often generated in situ from its acetylated precursor) with a strong base and a benzylating agent.

A common protocol involves the following steps:

Deprotection: Starting with 3,4,6-tri-O-acetyl-D-galactal, the acetyl groups are removed using sodium methoxide in methanol.

Benzylation: The resulting D-galactal is dissolved in an aprotic solvent like N,N-dimethylformamide (DMF). A strong base, typically sodium hydride (NaH), is added to deprotonate all three hydroxyl groups. Subsequently, benzyl bromide (BnBr) is added, usually at a reduced temperature (0 °C) before allowing the reaction to proceed at room temperature, leading to the formation of the perbenzylated product.

This method allows for the exhaustive benzylation of all available hydroxyl groups on the galactal ring. The resulting 3,4,6-tri-O-benzyl-D-galactal is a versatile building block for further glycosylation reactions. researchgate.netnih.gov

Table 1: Representative Protocol for 3,4,6-Tri-O-Benzyl-D-galactal Synthesis

| Step | Reagents & Conditions | Purpose | Reference |

| 1. Deacetylation | 3,4,6-tri-O-acetyl-D-galactal, Sodium methoxide, Methanol, RT | Removal of acetyl protecting groups to generate free D-galactal. | |

| 2. Benzylation | D-galactal, Sodium hydride (NaH), Benzyl bromide (BnBr), DMF, 0°C to RT | Exhaustive benzylation of all hydroxyl groups. | ucd.ie |

Optimization of Benzylation Conditions and Side Product Management

While the use of sodium hydride and benzyl bromide in DMF is widespread, this combination can lead to the formation of problematic impurities. ucd.ie Research has shown that these conditions can generate an amine side-product, N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine, through a Sommelet-Hauser rearrangement. ucd.ie

This impurity is particularly troublesome because it often co-elutes with the desired benzylated galactal product during silica (B1680970) gel column chromatography, making it difficult to remove. ucd.ie Crucially, this amine impurity can act as a poison for certain organocatalysts, such as thiourea (B124793) catalysts used in glycosylation reactions, leading to inconsistent results and reaction failure. ucd.ie

To mitigate this issue, alternative synthesis protocols that avoid the NaH/BnBr/DMF combination are recommended, especially when the product is intended for use in sensitive catalytic systems. One successful alternative involves synthesizing the product free of the amine impurity, which can then be used without poisoning the catalyst. ucd.ie

Introduction of Advanced Functionalities on the Benzylated D-Galactal Scaffold

The benzylated D-galactal framework serves as a versatile platform for introducing a variety of functional groups, enabling the synthesis of complex and biologically active molecules.

Epoxidation: The double bond in 3,4,6-tri-O-benzyl-D-galactal can be readily epoxidized. A highly efficient method uses dimethyldioxirane (B1199080) (DMDO), generated in situ from Oxone and acetone (B3395972) in a biphasic system, to produce the corresponding 1,2-anhydrosugar in excellent yield (99%) and selectivity. nih.gov These epoxides are valuable intermediates for further transformations.

Nitration: The introduction of a nitro group at the C-2 position can be achieved to synthesize compounds like 3,4,6-tri-O-benzyl-2-nitro-D-galactal. biosynth.com These nitro-glycals are useful in the synthesis of glycopeptide antibiotics. biosynth.com

C-3 Substitution: The hydroxyl group at C-3 can be selectively functionalized to create ligands with specific biological targets. For example, D-galactal has been alkylated at the O-3 position with benzimidazolyl- and quinolyl-methyl moieties using a stannylene-mediated protocol. acs.orgnih.gov These derivatives have been designed and synthesized as high-affinity and selective ligands for the N-terminal domain of galectin-8, a protein involved in tumor progression. acs.orgnih.govresearchgate.net

Table 2: Examples of Functionalization on the D-Galactal Scaffold

| Starting Material | Reaction | Reagents | Product | Application | Reference |

| 3,4,6-tri-O-benzyl-D-galactal | Epoxidation | DMDO (from Oxone/acetone) | 3,4,6-tri-O-benzyl-1,2-anhydro-α-D-galactopyranose | Intermediate for synthesis | nih.gov |

| 3,4,6-tri-O-benzyl-D-galactal | Nitration | - | 3,4,6-tri-O-benzyl-2-nitro-D-galactal | Synthesis of glycopeptide antibiotics | biosynth.com |

| D-galactal | Stannylene-mediated O-3 Alkylation | Bu₂SnO, Benzimidazolylmethyl chloride | C-3 substituted D-galactal derivatives | Selective galectin-8N ligands | acs.orgnih.gov |

Synthesis of 2-Nitro-D-galactal Derivatives (e.g., 3,4,6-Tri-O-benzyl-2-nitrogalactal)

The introduction of a nitro group at the C-2 position of the glycal ring system creates a versatile intermediate for further chemical transformations. A common starting material for these syntheses is the fully protected 3,4,6-tri-O-benzyl-D-galactal.

One established method for the synthesis of 2-nitro-D-galactal derivatives involves the nitration of the corresponding glycal. For instance, 3,4,6-tri-O-benzyl-D-galactal can be treated with a nitrating agent, such as a mixture of nitric acid and acetic acid, to yield the 2-nitro derivative. nih.gov This reaction proceeds through the addition of the nitronium ion to the electron-rich double bond of the glycal. Subsequent elimination of a proton furnishes the desired 2-nitro-D-galactal. nih.gov These 2-nitroglycals are valuable intermediates that can undergo Michael-type additions with various nucleophiles, including alcohols, to form 2-deoxy-2-nitro-glycosides with high stereoselectivity. nih.govnih.gov The nitro group can then be reduced to an amine, providing access to amino sugars.

A notable application of these compounds is in the synthesis of glycopeptide antibiotics. biosynth.com The 2-nitro-D-galactal derivatives can react with amino acids like threonine to form key building blocks. biosynth.com Furthermore, the Michael addition of thiolates to 2-nitro-D-galactal derivatives provides a route to 2-deoxy-2-nitro-1-thioglycosides, which are effective glycosyl donors. nih.gov An N-heterocyclic carbene (NHC)-catalyzed Michael addition of thiols to 2-nitro-D-galactal compounds has also been developed, affording 1,2-cis-2-nitro-thiogalactosides in good yields and high α-selectivity. thieme-connect.comresearchgate.net

| Starting Material | Reagents | Product | Key Features |

| 3,4,6-Tri-O-benzyl-D-galactal | Nitric acid, Acetic acid | 3,4,6-Tri-O-benzyl-2-nitro-D-galactal | One-pot procedure for nitration and elimination. nih.gov |

| 2-Nitro-D-galactal derivatives | Alcohols (e.g., N-Boc-Ser/Thr esters) | 2-Deoxy-2-nitro-α-glycosides | Base-catalyzed Michael-type addition. nih.gov |

| 2-Nitro-D-galactal derivatives | Thiolates | 2-Deoxy-2-nitro-1-thioglycosides | Kinetic or thermodynamic control for α or β anomers. nih.gov |

| 2-Nitro-D-galactal compounds | Alkanethiols, Thiophenol, NHC catalyst | 1,2-cis-2-Nitro-thiogalactosides | Highly α-selective Michael addition. thieme-connect.com |

Generation of Acetylated and Other Protecting Group Variations (e.g., 3,6-Di-O-acetyl-4-O-benzyl-D-galactal)

The selective protection and deprotection of hydroxyl groups are fundamental in carbohydrate chemistry, allowing for regioselective modifications. The synthesis of acetylated and other protecting group variations of this compound provides a library of intermediates for diverse synthetic applications.

For example, 3,6-Di-O-acetyl-4-O-benzyl-D-galactal is a specific derivative where the hydroxyl groups at C-3 and C-6 are acetylated, while the C-4 hydroxyl is protected with a benzyl group. biosynth.com This compound can be synthesized from D-galactal through a series of protection and deprotection steps. A common route involves the initial per-acetylation of D-galactose, followed by bromination at the anomeric center and subsequent reductive elimination to form tri-O-acetyl-D-galactal. rroij.com Zemplén deacetylation then provides the unprotected D-galactal, which can be selectively benzylated at the C-4 position. Finally, acetylation of the remaining free hydroxyl groups at C-3 and C-6 yields the target compound. rroij.com

These differentially protected glycals are valuable building blocks. For instance, tri-O-acetyl-D-galactal is a versatile precursor for the synthesis of various monosaccharides and oligosaccharides. biosynth.comtaylorfrancis.com The double bond allows for the introduction of functionality at the C-1 and C-2 positions. biosynth.com It can also be used in azidonitration reactions to introduce an azide (B81097) group at C-2, a precursor for an amino group, leading to the synthesis of D-galactosamine derivatives. cdnsciencepub.comresearchgate.net

| Compound | Molecular Formula | Molecular Weight | Key Synthetic Applications |

| 3,6-Di-O-acetyl-4-O-benzyl-D-galactal | C₁₇H₂₀O₆ | 320.35 g/mol | Intermediate in the synthesis of carbohydrate-based therapeutics. |

| 3,4,6-Tri-O-acetyl-D-galactal | C₁₂H₁₆O₇ | 272.25 g/mol | Building block for mono- and oligosaccharides. biosynth.com |

Formation of D-Galactal-Derived N-Activated Aziridines and Allyl Epoxides

D-galactal and its derivatives serve as precursors for the stereoselective synthesis of strained three-membered rings, namely allyl epoxides and N-activated aziridines. These reactive intermediates are powerful tools for the introduction of new functionalities into the carbohydrate scaffold.

The synthesis of D-galactal-derived allyl epoxides can be achieved through the epoxidation of the glycal double bond, typically using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA). The stereochemical outcome of the epoxidation can often be controlled by the protecting groups on the glycal. These allyl epoxides are valuable glycosyl donors and can undergo nucleophilic addition reactions with a variety of nucleophiles, including alcohols, carbon nucleophiles, and sulfur nucleophiles, leading to the formation of 2,3-unsaturated glycosides. researchgate.netwiley.comnih.gov

Similarly, D-galactal can be converted into N-activated aziridines. A protocol has been developed for the synthesis of D-galactal-derived N-ethoxycarbonyl vinyl aziridine (B145994) starting from tri-O-acetyl-D-glucal. researchgate.net These N-activated aziridines are also excellent electrophiles and react with nucleophiles, such as alcohols and monosaccharides, to afford 2,3-unsaturated-β-O-glycosides bearing a nitrogen functionality at the C-4 position. researchgate.netresearchgate.net The use of different activating groups on the nitrogen, such as nosyl (Ns) or mesyl (Ms), can influence the reactivity and stereoselectivity of these reactions. orcid.orgnih.gov

| Starting Material | Product Type | Key Features of Synthesis/Reactivity |

| D-Galactal derivatives | Allyl Epoxides | Stereoselective epoxidation; act as glycosyl donors for the synthesis of 2,3-unsaturated glycosides. researchgate.netwiley.comnih.gov |

| Tri-O-acetyl-D-glucal | D-galactal-derived N-ethoxycarbonyl aziridine | Multi-step synthesis providing a versatile intermediate for introducing a C-4 nitrogen functionality. researchgate.net |

| D-galactal-derived N-activated aziridines | 2,3-Unsaturated-β-O-glycosides | Nucleophilic ring-opening with O-nucleophiles affords glycosides with a C-4 amino group precursor. researchgate.netresearchgate.net |

One-Pot Syntheses of Nitrogen-Containing Heterocycles (e.g., N-Glycooxazolines, N-Glycoaminooxazolines, N-Glycothiazolines) from Tri-O-Benzyl-D-galactal

The development of one-pot multicomponent reactions is a highly efficient strategy for the rapid construction of complex molecular architectures. Tri-O-benzyl-D-galactal has proven to be a suitable starting material for the one-pot synthesis of various nitrogen-containing heterocycles fused to the pyranose ring.

A notable example is the reaction of tri-O-benzyl-D-galactal with amides, thioamides, or substituted ureas in the presence of N-iodosuccinimide (NIS). sci-hub.seresearchgate.netresearchgate.net This reaction, typically carried out in dry propionitrile (B127096) at elevated temperatures, proceeds through an iodonium-mediated addition to the glycal double bond, forming a 2-deoxy-2-iodo intermediate. rsc.org Subsequent intramolecular nucleophilic displacement of the iodide by the nitrogen or sulfur atom of the tethered nucleophile leads to the formation of N-glycooxazolines, N-glycothiazolines, or N-glycoaminooxazolines, respectively, in good yields. sci-hub.sersc.orgnjacs.org

The outcome of these reactions can be influenced by the protecting groups on the glycal. For instance, while benzyl-protected glycals readily undergo the cyclization step, silyl-protected glycals may require an additional base treatment to effect the ring closure. rsc.org This methodology provides a direct and efficient route to a variety of carbohydrate-fused heterocycles, which are of interest for their potential as glycosidase inhibitors and other biological activities. sci-hub.se

| Starting Material | Reagents | Product Type | Key Features |

| Tri-O-benzyl-D-galactal | Aryl amides, NIS | N-Glycooxazolines | One-pot, iodonium-mediated cyclization. sci-hub.sersc.org |

| Tri-O-benzyl-D-galactal | Thioamides, NIS | N-Glycothiazolines | One-pot synthesis of sulfur-containing heterocycles. sci-hub.sersc.orgnjacs.org |

| Tri-O-benzyl-D-galactal | Substituted ureas, NIS | N-Glycoaminooxazolines | Direct formation of amino-substituted oxazolines. sci-hub.sersc.org |

Mechanistic Investigations and Stereochemical Control in 4 O Benzyl D Galactal Transformations

Elucidation of Reaction Pathways for Glycosylation

The conversion of 4-O-Benzyl-D-galactal into valuable glycosidic structures can be achieved through various catalytic systems, each operating via distinct mechanistic pathways. The choice of catalyst and reaction conditions dictates the formation of specific intermediates, which in turn determines the final product's structure and stereochemistry.

Iridium-Promoted Deoxyglycoside Synthesis Mechanisms (e.g., Directing Mechanism, Ir(I)-glycal π-complex)

Iridium(I) catalysis has emerged as a powerful tool for the stereoselective synthesis of 2-deoxy-α-O-glycosides from glycals like 3,4,6-tri-O-benzyl-D-galactal. rsc.orgrsc.org Mechanistic studies, supported by Density Functional Theory (DFT) calculations, indicate that these reactions proceed through a directing mechanism. rsc.orgrsc.org The initial step involves the coordination of the Ir(I) catalyst to the C1 and C2 carbons of the glycal, forming an Ir(I)-glycal π-complex. rsc.org For glycals with a non-participating group at C3, such as the benzyl (B1604629) ether in this compound, the iridium metal center coordinates to the α-face of the pyranose ring. rsc.orgrsc.org

The acceptor alcohol is then proposed to coordinate to the iridium center within this metal-glycal complex. rsc.org This is followed by a syn-addition, where the acceptor attacks the adjacent anomeric carbon, leading to the formation of the 2-deoxy-α-glycoside and regeneration of the catalyst. rsc.orgrsc.org This pathway highlights the dual role of the iridium catalyst in both activating the glycal and directing the incoming nucleophile to achieve high α-selectivity. rsc.org The substituent at the C3 position of the glycal plays a crucial role; glycals with a poor leaving group at C3, like a benzyl ether, yield 2-deoxy-O-glycosides, whereas those with a good leaving group afford 2,3-unsaturated-O-glycosides. rsc.org

| Catalyst System | Glycal Donor | Key Intermediate | Proposed Mechanism | Product Type | Stereoselectivity |

| [Ir(COD)Cl]₂ / AgOTf | 3,4,6-tri-O-benzyl-D-galactal | α-face-coordinated Ir(I)-glycal π-complex | Directing mechanism with syn-addition | 2-deoxy-α-O-glycoside | Excellent α-selectivity rsc.orgresearchgate.net |

| [Ir(COD)Cl]₂ / AgOTf | 3-O-acetyl-4,6-di-O-benzyl-D-galactal | η³ π-allyl complex | Nucleophilic substitution | 2,3-unsaturated-α-O-glycoside | Excellent α-selectivity rsc.org |

Organocatalytic Mechanisms in Glycosylation (e.g., Thiourea-Catalyzed Additions, Double Hydrogen Bonding Activation, SN1/SN2 Pathways)

Organocatalysis offers a metal-free alternative for glycosylation reactions. Thiourea (B124793) derivatives, particularly those with electron-withdrawing groups, have been successfully employed as catalysts. thieme-connect.de In these reactions, the thiourea catalyst is believed to activate the glycosyl donor and the acceptor simultaneously through a network of hydrogen bonds. nih.gov For instance, a bifunctional thiourea catalyst can activate 2-nitrogalactals, facilitating the addition of alcohols. researchgate.net

The mechanism often involves Brønsted acid/base catalysis or hydrogen-bonding activation. researchgate.net In thiourea-catalyzed additions, the catalyst can form a double hydrogen bond with the acceptor alcohol, increasing its nucleophilicity, while also interacting with the glycal. This cooperative activation promotes the glycosylation reaction. The stereochemical outcome can be influenced by the chirality of the catalyst, allowing for stereocontrolled synthesis. unipd.it The reaction can proceed through pathways with varying degrees of SN1 and SN2 character, where the stability of the intermediate oxocarbenium ion plays a significant role. nih.govchemrxiv.org

Substrate-Controlled Stereoselective Pathways (e.g., B(C₆F₅)₃ Catalysis)

Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a highly effective metal-free Lewis acid catalyst for the direct glycosylation of glycals. acs.orgdiva-portal.org This catalyst enables a substrate-controlled stereoselective synthesis of deoxyglycosides. acs.orgnih.gov The reaction pathway is dictated by the nature of the glycal substrate itself. acs.orgacs.org

With "activated" glycals that lack a leaving group at the C-3 position, such as perbenzylated galactal, B(C₆F₅)₃ catalysis at lower temperatures (e.g., 50 °C) leads to the formation of 2-deoxy-α-glycosides in high yield and selectivity. acs.orgdiva-portal.org In contrast, "deactivated" glycals with an acyl group at C-3 yield 2,3-unsaturated α-O-glycoside products at higher temperatures (e.g., 75 °C). acs.orgacs.org The proposed mechanism involves the concomitant activation of both the glycal donor and the nucleophilic acceptor by the borane (B79455) catalyst. acs.orgdiva-portal.org This dual activation facilitates the reaction while the inherent structure of the glycal directs the stereochemical outcome.

| Catalyst | Glycal Type | Temperature | Product Type |

| B(C₆F₅)₃ | Activated (e.g., perbenzylated galactal) | 50 °C | 2-deoxy-α-glycoside acs.org |

| B(C₆F₅)₃ | Deactivated (e.g., peracetylated galactal) | 75 °C | 2,3-unsaturated α-O-glycoside acs.org |

Understanding Aglycone Transfer Phenomena in Thioglycoside Reactions

While not directly involving this compound as a glycal donor, the use of thioglycosides derived from it is common. In these reactions, a problematic side reaction is aglycone transfer. nih.gov This process can occur with both "armed" and "disarmed" thioglycosides and can lead to the anomerization of the starting thioglycoside or the destruction of the desired glycosylated product. nih.gov Mechanistic studies show that this side reaction is a significant consideration in complex glycosylation strategies. nih.gov To mitigate this issue, modified aglycones, such as the 2,6-dimethylphenyl (DMP) group, have been developed. The DMP group effectively blocks the aglycone transfer, providing a more reliable and efficient glycosylation. nih.gov

Principles of Stereoselective Glycosidation from Benzylated D-Galactals

Achieving high stereoselectivity in the formation of the anomeric bond is a central challenge in carbohydrate synthesis. For donors like this compound, several factors collectively determine whether the α- or β-glycoside is formed preferentially.

Factors Governing Anomeric Selectivity (α- vs. β-Glycosides)

The stereochemical outcome of a glycosylation reaction is a complex interplay of various factors, including the nature of the donor, acceptor, catalyst, and solvent. chemrxiv.org For galactal donors, the absence of a participating group at C-2 means that stereocontrol must be achieved through other means.

Catalyst Control: As seen with iridium catalysis, the metal can coordinate to a specific face of the glycal and direct the nucleophilic attack to that same face, leading to high α-selectivity via a syn-addition. rsc.orgrsc.org Similarly, B(C₆F₅)₃ catalysis on activated galactals also strongly favors the α-anomer. acs.orgdiva-portal.org

Substrate Control: The conformation of the glycal and any intermediates, such as an oxocarbenium ion, plays a crucial role. nih.gov The presence of bulky protecting groups, like the benzyl groups in this compound, can influence the preferred trajectory of the incoming nucleophile. In many acid-catalyzed additions to glycals, the kinetic anomeric effect favors the formation of the α-glycoside. rsc.org

Solvent Effects: Solvents can significantly influence the reaction mechanism and, consequently, the anomeric selectivity. cdnsciencepub.com Nitrile solvents like acetonitrile (B52724) can participate in the reaction, forming an α-nitrilium ion intermediate, which is then attacked by the acceptor in an SN2-like fashion to produce the β-glycoside. cdnsciencepub.comacs.org Conversely, non-participating, less polar solvents like dichloromethane (B109758) are often used in reactions aiming for α-selectivity, as they are less likely to interfere with catalyst- or substrate-controlled pathways. cdnsciencepub.comacs.org

Acceptor Nucleophilicity: The steric hindrance and nucleophilicity of the acceptor alcohol are also key determinants. acs.org More nucleophilic and less sterically demanding acceptors tend to favor reaction pathways at the SN2 end of the mechanistic spectrum, which can lead to higher selectivity. acs.org

The following table summarizes the typical anomeric selectivity observed under different conditions for galactal-derived donors:

| Catalyst/Promoter | Solvent | Key Intermediate/Effect | Predominant Anomer |

| Iridium(I) complexes | Dichloromethane | α-face-coordinated Ir(I)-glycal π-complex | α rsc.orgresearchgate.net |

| B(C₆F₅)₃ | Toluene | Substrate-controlled activation | α acs.orgdiva-portal.org |

| Thiophilic reagents | Acetonitrile | α-Nitrilium ion | β cdnsciencepub.com |

| Acid Catalysis (general) | Non-participating | Kinetic anomeric effect | α rsc.org |

Exploration of Neighboring Group Participation and Anomeric Effects

Neighboring group participation (NGP) is a critical concept in controlling the stereochemistry of glycosylation reactions. beilstein-journals.org It involves the intramolecular interaction of a functional group, typically an acyl group at the C-2 position, with the developing positive charge at the anomeric center during the reaction. beilstein-journals.org This participation leads to the formation of a cyclic intermediate, such as a dioxolenium ion in the case of a benzoyl group, which shields one face of the pyranose ring. mdpi.commpg.de Consequently, the nucleophile is forced to attack from the opposite face, resulting in a high degree of stereoselectivity, typically yielding 1,2-trans products. beilstein-journals.org For this compound derivatives, a participating group at C-2 would favor the formation of β-glycosides.

The effectiveness of NGP is dependent on the nature of the participating group. Acyl groups like benzoyl and acetyl are commonly employed for this purpose. beilstein-journals.org The benzyloxycarbonyl (Cbz) group has also been shown to be an effective participating group, mediating 1,2-trans glycosylation through the formation of a carbonate intermediate. rsc.org While NGP from the C-2 position is a well-established and reliable strategy for achieving 1,2-trans selectivity, the participation of more remote groups is also a factor, albeit a more debated one. beilstein-journals.org

The anomeric effect is another fundamental stereoelectronic principle that governs the conformation and reactivity of carbohydrates, including this compound. cdnsciencepub.com It describes the thermodynamic preference for an electronegative substituent at the anomeric carbon to occupy the axial position rather than the sterically less hindered equatorial position. This preference is attributed to a stabilizing hyperconjugative interaction between the lone pair of electrons on the ring oxygen and the antibonding (σ*) orbital of the C1-substituent bond. In the context of reaction mechanisms, the anomeric effect can influence the stability of transition states. cdnsciencepub.com

In reactions of glycals, a related phenomenon known as the vinylogous anomeric effect can influence the conformational equilibrium. nih.gov For intermediates where a positive charge develops at the anomeric center, the anomeric effect can play a role in stabilizing the transition state leading to the products. cdnsciencepub.com The interplay between NGP and the anomeric effect is crucial in determining the final stereochemical outcome. When strong NGP is operative, it is generally the dominant stereocontrolling element. However, in its absence or when it is weak, the anomeric effect, along with other factors like solvent effects and the nature of the nucleophile, becomes more influential in directing the stereoselectivity.

Computational and Theoretical Insights into Reaction Dynamics

Computational and theoretical studies have become indispensable tools for elucidating the complex reaction dynamics of carbohydrate transformations, including those involving this compound. ectstar.eucaltech.edudiva-portal.org These methods provide detailed insights into reaction mechanisms, transition state geometries, and the energetic profiles of reaction pathways, which are often difficult to probe experimentally. researchgate.net

Density Functional Theory (DFT) calculations have been particularly valuable in understanding the stereoelectronic effects of protecting groups. mdpi.com For instance, DFT studies have corroborated experimental findings that electron-donating protecting groups at the C-4 position of galactose donors, such as pivaloyl, enhance α-selectivity by stabilizing a dioxolenium-type intermediate through remote participation. acs.orgmdpi.com These calculations can quantify the energy differences between various intermediates and transition states, providing a theoretical basis for the observed stereochemical outcomes. mdpi.com

Computational models have also been employed to investigate the conformational preferences of glycals and their intermediates. Studies on acetylated D-galactal have shown that the conformational equilibrium is influenced by a competition between the vinylogous anomeric effect and quasi 1,3-diaxial interactions. nih.gov The M06-2X functional has been identified as a reliable method for predicting these conformational equilibria, showing good agreement with experimental data. nih.gov

In the context of reaction dynamics, computational studies can map out the entire reaction coordinate. For example, in iridium-catalyzed glycosylations of 3,4,6-tri-O-benzyl-D-galactal, DFT calculations have been used to propose a detailed mechanism. nih.gov These studies suggest the formation of an Ir(I)-glycal π-complex, and the calculations of the free energy profiles for different intermediates and transition states help to rationalize the observed exclusive α-stereoselectivity. nih.gov

The following table presents a selection of computational methods and their applications in studying the reaction dynamics of galactal derivatives.

Advanced Applications of 4 O Benzyl D Galactal Derivatives in Chemical Biology and Material Science

Development of Glycosylation Methodologies

The construction of the glycosidic bond is a cornerstone of carbohydrate chemistry. Derivatives of 4-O-Benzyl-D-galactal have been instrumental in advancing stereoselective glycosylation methods, enabling the synthesis of diverse and complex oligosaccharides and glycoconjugates.

Stereoselective O-Glycosylation for Oligosaccharide Assembly

The stereocontrolled formation of O-glycosidic linkages is crucial for the synthesis of oligosaccharides with defined structures and biological functions. This compound and its derivatives are valuable precursors for glycosyl donors in these reactions.

One notable application involves the use of iridium(I)-catalyzed glycosylation. nih.gov For instance, the reaction of 3,4,6-tri-O-benzyl-D-galactal with various glycosyl acceptors in the presence of an iridium(I) catalyst and silver triflate (AgOTf) affords 2-deoxy-α-O-glycosides with high stereoselectivity. nih.govrsc.org This method has proven effective for a range of acceptors, including those with common carbohydrate protecting groups like acetals, esters, and ethers, yielding the desired products in moderate to high yields. nih.gov The success of this methodology highlights the substrate-controlled nature of the reaction, where the protecting groups on the glycal donor influence the stereochemical outcome. nih.govrsc.org

Furthermore, the strategic use of protecting groups on the galactal scaffold allows for the assembly of complex oligosaccharides. acs.org For example, a fully stereoselective assembly of a branched α-glucan has been achieved using a strategy that relies on additive-controlled glycosylation in combination with a single benzyl-type protecting group. acs.org This approach demonstrates the fine-tuning of reactivity and selectivity through the interplay of protecting groups and reaction conditions.

The following table summarizes representative examples of stereoselective O-glycosylation reactions using galactal derivatives.

| Glycosyl Donor | Glycosyl Acceptor | Catalyst/Promoter | Product | Yield | Stereoselectivity (α:β) | Reference |

| 3,4,6-tri-O-benzyl-D-galactal | 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | [Ir(COD)Cl]₂/AgOTf | 2-deoxy-α-O-disaccharide | 77% | >30:1 | nih.gov |

| 3,4,6-tri-O-benzyl-D-galactal | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | [Ir(COD)Cl]₂/AgOTf | 2-deoxy-α-O-disaccharide | 85% | >30:1 | nih.gov |

| 4,6-di-O-benzyl-D-galactal | N/A | Iridium(I) complex | 2,3-unsaturated-α-O-glycoside | N/A | Exclusive α | rsc.org |

Construction of C-, N-, and S-Glycosides

Beyond O-glycosides, this compound derivatives are valuable precursors for the synthesis of C-, N-, and S-glycosides. These analogues, where the anomeric oxygen is replaced by carbon, nitrogen, or sulfur, respectively, often exhibit enhanced stability towards enzymatic and chemical hydrolysis, making them attractive targets for drug discovery and chemical biology.

The synthesis of C-glycosides can be achieved through various strategies. One approach involves the palladium-catalyzed coupling of glycals with arylboronic acids, which, after subsequent reduction, yields 2-deoxy-β-aryl-C-glycosides. rsc.org Another powerful method is the nickel-catalyzed carboboration of glycals, which allows for the simultaneous modification of the C1 and C2 positions with high stereocontrol, providing access to 2-boryl-C-glycosides. nih.gov These intermediates can be further functionalized to create a diverse range of C-glycoside analogues. nih.gov For instance, C-linked disaccharide mimetics of the β-D-galactopyranosyl-(1→3)-D-galactal structure have been synthesized, which are resistant to hydrolysis and serve as potential inhibitors of glycosidases. doi.org

N- and S-glycosides can also be prepared from galactal derivatives. The Ferrier rearrangement, catalyzed by various Lewis acids, is a common method to produce 2,3-unsaturated glycosides, which can include N- and S-nucleophiles. researchgate.net For example, the reaction of a D-galactal-derived N-(mesyl)-aziridine with O-nucleophiles stereoselectively yields 2,3-unsaturated-β-O-glycosides bearing a nitrogen functionality at the C4 position. researchgate.net Similarly, TMSBr-mediated reactions of glycals with thiols can produce 2-deoxy-S-glycosides. beilstein-journals.org

Synthesis of 2-Deoxy and 2,3-Unsaturated Glycosides

Glycals like this compound are ideal starting materials for the synthesis of 2-deoxy and 2,3-unsaturated glycosides, which are important structural motifs in many natural products and bioactive molecules.

2-Deoxyglycosides can be synthesized with high stereoselectivity using various methods. Iridium-catalyzed hydroalkoxylation of glycals, such as 3,4,6-tri-O-benzyl-D-galactal, provides exclusive α-selectivity for the formation of 2-deoxy-O-glycosides. nih.govrsc.org Another approach involves the use of 2-deoxy glycosyl halides, generated in situ from glycals, which can then be coupled with alcohols in the presence of a promoter like 1,10-phenanthroline (B135089) to yield 2-deoxy-α-glycosides. acs.org The use of specific protecting groups, such as a 3,4-O-disiloxane, can further enhance the α-selectivity. acs.org Additionally, methods have been developed for the synthesis of 2-deoxy-β-O-aryl glycosides from glycosyl iodides. researchgate.net

2,3-Unsaturated glycosides are readily accessible through the Ferrier rearrangement of glycals. researchgate.nettandfonline.com This reaction can be catalyzed by a variety of reagents, including zinc(II) triflate, ferric sulfate (B86663) hydrate, and iridium complexes, often with high α-selectivity. rsc.orgresearchgate.nettandfonline.com For instance, the ferric sulfate hydrate-catalyzed Ferrier rearrangement of per-O-acetylated or benzylated glycals with alcohols under microwave irradiation provides a rapid and efficient route to 2,3-unsaturated α-glycosides. tandfonline.com The choice of catalyst and reaction conditions can influence the stereochemical outcome and functional group tolerance of the transformation.

Utilization in the Synthesis of Complex Bioactive Molecules

The chemical versatility of this compound derivatives extends to their use as starting materials for the synthesis of complex and biologically important molecules, including sphingolipid analogues and ligands for carbohydrate-binding proteins.

Ligand Design for Carbohydrate-Binding Proteins (e.g., Galectin-8 N-Terminal Domain)

Galectins are a family of carbohydrate-binding proteins (lectins) that play crucial roles in various biological processes, including tumor progression and immune modulation. acs.orgnih.gov The design of selective ligands for specific galectins is a significant area of research. Derivatives of D-galactal have emerged as promising scaffolds for the development of potent and selective inhibitors of the galectin-8 N-terminal domain (galectin-8N). acs.orgnih.gov

Structure-guided design has led to the synthesis of C-3 substituted D-galactal derivatives featuring benzimidazole (B57391) and quinoline (B57606) moieties. acs.orgnih.gov These modifications were hypothesized to improve binding affinity and selectivity. Indeed, a D-galactal-benzimidazole hybrid was identified as a selective ligand for galectin-8N with a dissociation constant (Kd) of 48 μM and significant selectivity over other galectins. acs.orgresearchgate.net X-ray crystallography and computational studies revealed that the endocyclic double bond of the D-galactal core contributes to the enhanced binding affinity through orbital interactions with an arginine residue in the galectin-8N binding site. acs.orgnih.govresearchgate.net

The following table presents the binding affinities of selected D-galactal derivatives for the galectin-8 N-terminal domain.

| Compound | Kd for Galectin-8N (μM) | Fold Selectivity over Galectin-3 | Reference |

| D-galactal | 240 | N/A | acs.org |

| D-galactal-benzimidazole hybrid | 48 | 15 | acs.orgresearchgate.net |

| D-galactal-quinoline hybrid | 46 | N/A | acs.org |

These findings underscore the potential of this compound and its derivatives as starting points for the rational design of potent and selective inhibitors of carbohydrate-binding proteins, with potential applications as therapeutic agents and research tools. nih.govresearchgate.net

Synthesis of Sugar-Based Organocatalysts

The inherent chirality of carbohydrates makes them attractive scaffolds for the development of enantiopure organocatalysts. While the direct synthesis of organocatalysts from this compound is not extensively documented, the principles of creating sugar-based catalysts from related structures provide a clear blueprint for its potential use. The synthesis of these catalysts generally involves the introduction of catalytically active moieties, such as thiourea (B124793) or amino groups, onto the carbohydrate framework. mdpi.comresearchgate.net

For instance, catalysts are often prepared from glycosyl isothiocyanates which, in turn, can be synthesized from glycosyl bromides. mdpi.com These are then reacted with diamines to install a thiourea group. researchgate.net The D-galactal scaffold, with its defined stereochemistry, can be functionalized to incorporate these groups. The 4-O-benzyl ether in this compound provides a stable protecting group that would endure the reaction conditions required to introduce catalytic functionalities at other positions, such as C3 or C6, or via modifications of the double bond. The development of such catalysts derived from D-galactal could be applied to a range of asymmetric reactions, including Michael additions, leveraging the chiral environment of the sugar to control stereoselectivity. mdpi.comresearchgate.net

Integration with Enabling Chemical Technologies

The unique structural features of this compound make it an ideal substrate for integration with modern, enabling chemical technologies. These platforms, including click chemistry, solid-phase synthesis, and automated synthesis, leverage modular building blocks to rapidly construct complex molecules with high efficiency and purity.

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a cornerstone of modern chemical biology and materials science for its high efficiency, selectivity, and biocompatibility. sci-hub.se This reaction allows for the modular and robust covalent linking of two molecular partners, one bearing a terminal alkyne and the other an azide (B81097). sci-hub.seresearchgate.net

Derivatives of this compound are well-suited for these strategies. For example, 3,6-Di-O-acetyl-4-O-benzyl-D-galactal can be modified for use in click chemistry applications. biosynth.com The synthetic strategy would typically involve the selective deacetylation of the C3 and/or C6 positions, followed by the introduction of an azide or alkyne "handle" via an appropriate linker. The resulting functionalized this compound derivative can then be "clicked" onto polymers, surfaces, fluorescent dyes, or biomolecules to create novel glycoconjugates and materials. This modular approach facilitates the rapid generation of libraries of glyco-constructs for screening in biological or material science applications. nih.gov

Table 1: Potential Click-Functionalized Derivatives of this compound

| Position of Functionalization | Click Handle | Potential Application |

| C3-OH | Propargyl ether or Azidoalkyl ether | Bioconjugation to proteins or surfaces |

| C6-OH | Propargyl ester or Azidoalkyl ester | Synthesis of modular glycolipids |

| C1/C2 (via double bond) | Azide and another functional group | Creation of triazole-linked neoglycoconjugates |

Solid-Phase Organic Synthesis of Glycal-Derived Constructs

Solid-phase organic synthesis (SPOS) has revolutionized the synthesis of peptides and oligonucleotides by simplifying purification and enabling automation. This methodology has been successfully adapted for the synthesis of complex oligosaccharides, where glycals are particularly useful building blocks. researchgate.net The general strategy involves attaching the first carbohydrate unit to a solid support, typically a polymer resin, and then sequentially adding more sugar units in a cycle of coupling and deprotection steps. diva-portal.org

This compound is an excellent candidate for SPOS. It can be anchored to a resin via a linker attached to its C3 or C6 hydroxyl group. The glycal's double bond can then be activated, for example, through epoxidation, to act as a glycosyl acceptor for the next sugar building block. nih.gov Alternatively, the remaining free hydroxyl group can be used for chain elongation. The 4-O-benzyl group remains stable throughout the synthetic cycles, providing crucial permanent protection. This approach allows for the methodical construction of oligosaccharides, with the major advantage that excess reagents and by-products are simply washed away from the resin-bound product after each step, greatly streamlining the purification process. diva-portal.org

Table 2: General Cycle for Solid-Phase Synthesis Using a Glycal Building Block

| Step | Description |

| 1. Attachment | Covalently link the first building block (e.g., this compound) to the solid support resin. |

| 2. Deprotection | Remove a temporary protecting group from the resin-bound glycal to expose a reactive site (e.g., a hydroxyl group). |

| 3. Coupling | Add the next activated glycosyl donor, which reacts with the exposed site on the resin-bound sugar. |

| 4. Washing | Wash the resin thoroughly to remove all excess reagents and soluble by-products. |

| 5. Repeat | Repeat steps 2-4 until the desired oligosaccharide is assembled. |

| 6. Cleavage | Cleave the completed oligosaccharide from the solid support and perform final deprotection. |

Automated Synthesis and Purification of Carbohydrates

Automated Glycan Assembly (AGA) represents the pinnacle of efficiency in carbohydrate synthesis, enabling the rapid, computer-controlled synthesis of complex oligosaccharides that would otherwise require months of manual labor. researchgate.net This technology relies on the use of standardized, pre-activated monosaccharide building blocks that are sequentially coupled on a solid support. fu-berlin.denih.gov

For a monosaccharide to be useful in AGA, it must have a specific pattern of protecting groups: an activating group at the anomeric position (like a phosphoramidite), a temporary protecting group at the position for chain elongation, and permanent protecting groups on all other hydroxyls. researchgate.net this compound can be readily converted into such a building block. The 4-O-benzyl group serves as the required permanent protecting group. A temporary protecting group (e.g., Fmoc) can be installed at the C3 or C6 hydroxyl, and the anomeric position can be functionalized for activation. The resulting building block can be loaded into an automated synthesizer to be incorporated into a growing oligosaccharide chain. The use of benzyl-protected galactose derivatives is a known strategy in automated synthesis, underscoring the potential of this compound in this high-tech field. fu-berlin.de The integration of automated synthesis with HPLC purification further streamlines the process, allowing for the generation of high-purity glycans for biological and pharmaceutical research. nih.gov

Future Perspectives and Emerging Avenues in 4 O Benzyl D Galactal Research

Innovation in Catalytic Systems for Enhanced Reactivity and Stereoselectivity

A primary focus of contemporary research is the discovery of novel catalytic systems that can precisely control the outcome of reactions involving 4-O-Benzyl-D-galactal and related protected glycals. The goal is to achieve high yields and, crucially, high stereoselectivity in the formation of glycosidic bonds, leading predominantly to either the α- or β-anomer as desired.

Recent advancements have moved beyond traditional stoichiometric activators toward more sophisticated catalytic approaches:

Metal-Free Catalysis: Tris(pentafluorophenyl)borane, B(C6F5)3 (BCF), has emerged as a powerful metal-free catalyst for the direct synthesis of deoxyglycosides from glycal donors. acs.org Research has shown that using BCF with perbenzylated galactals, such as 3,4,6-tri-O-benzyl-D-galactal, can produce 2-deoxyglycosides with excellent yield and high α-selectivity (α/β > 30:1). acs.org This methodology is notable for its ability to proceed at moderate temperatures (50 °C) and low catalyst loadings (5 mol %), representing a milder alternative to some metal-based systems. acs.org The reaction is believed to proceed through the concomitant activation of both the glycal donor and the nucleophilic acceptor by the borane (B79455) catalyst. acs.org

Transition Metal Catalysis: Iridium-based catalysts have been developed for the substrate-controlled, α-selective O-glycosylation of glycals. rsc.org For glycal donors with a non-participating group at the C3 position, like 3,4,6-tri-O-benzyl-D-galactal, this iridium(I)-catalyzed system exclusively affords 2-deoxy-α-O-glycosides at room temperature. rsc.org The reaction demonstrates broad applicability with a range of alcohol acceptors, including those derived from other sugars, providing access to complex oligosaccharides. rsc.org Mechanistic studies suggest the reaction proceeds via an α-face-coordinated Ir(I)-glycal π-complex, which directs the syn-addition of the acceptor. rsc.org

Lewis Acid Catalysis: Traditional Lewis acids like aluminum chloride (AlCl3) continue to be explored, often in combination with innovative techniques such as microwave assistance. This combination has been shown to effectively catalyze the glycosylation of 3,4,6-tri-O-benzyl-D-galactal with various alcohols, yielding 2-deoxy-D-galactosides with high α-stereoselectivity (α/β ratios from 8/1 to 9/1). The use of microwave irradiation can significantly accelerate the reaction, allowing for the rapid assembly of disaccharides and even trisaccharides.

Table 1: Comparison of Modern Catalytic Systems for Glycosylation of Benzylated D-Galactals

| Catalyst System | Glycal Donor | Acceptor Example | Product Type | Yield | α:β Ratio | Reference |

| B(C6F5)3 (5 mol%) | Perbenzylated galactal | Glucoside acceptor | 2-deoxyglycoside | 88% | >30:1 | acs.org |

| [Ir(COD)Cl]2 / AgOTf | 3,4,6-tri-O-benzyl-D-galactal | Primary alcohol | 2-deoxy-α-glycoside | 86% | >20:1 | rsc.org |

| AlCl3 (0.2 equiv) / Microwave | 3,4,6-tri-O-benzyl-D-galactal | Cyclohexanol | 2-deoxy-α-galactoside | 85% | 8:1 |

Design of Novel Reactivity Profiles for Diversified Glycoscience Applications

Chemists are actively exploring new ways to manipulate the structure of this compound to unlock novel reaction pathways, thereby diversifying its applications in synthesis. This involves not only reactions at the double bond but also the strategic transformation of the glycal into other valuable intermediates.

Synthesis of C-Glycosides: The tandem Tebbe/Claisen approach has been investigated for the synthesis of C-glycosyl amino acids, a class of compounds with significant therapeutic potential. This strategy involves the esterification of 3-hydroxy glycals with amino acids, followed by methylenation to form vinyl ethers which then undergo rearrangement to yield β-C-glycoside products. researchgate.net This opens an avenue for linking carbohydrate scaffolds directly to peptide backbones through a stable carbon-carbon bond.

Precursor to Bioactive Lipids: Protected galactals are key starting materials in the synthesis of sphingosines and phytosphingosines, which are important bioactive lipids and components of cell membranes. thieme-connect.com For instance, 3,4,6-tri-O-benzyl-D-galactal can be converted in a few steps, including a Wittig olefination and a Mitsunobu reaction, into tetraacetyl-d-ribo-phytosphingosine, a cytotoxic agent against certain cancer cell lines. thieme-connect.com

Formation of Unsaturated and Deoxy Sugars: The double bond in this compound is a gateway to a variety of functionalizations. Studies on the effect of substituents on the reactivity of the double bond have shown that the group at the C3-position has the most significant electronic influence. tandfonline.com This understanding allows for the controlled synthesis of diverse structures. For example, electrophilic addition reactions can be used to introduce functionalities at the C1 and C2 positions, leading to 2-deoxy-2-iodo-N-glycosides, which are precursors to N-glycosylbenzotriazoles with antiproliferative activity. mdpi.com Furthermore, the glycal can be converted into epoxides, which are highly reactive intermediates for the synthesis of C- and O-glycosides and other highly substituted tetrahydropyrans. nih.govnih.gov

Table 2: Diversified Applications of Benzylated D-Galactal Derivatives

| Starting Material | Reaction Type | Resulting Compound Class | Application/Significance | Reference |

| 3-Hydroxy glycal derivative | Tebbe/Claisen rearrangement | C-glycosyl amino acids | Stable glycopeptide mimetics | researchgate.net |

| 3,4,6-tri-O-benzyl-D-galactal | Wittig olefination / Mitsunobu | D-ribo-phytosphingosine | Bioactive lipid synthesis | thieme-connect.com |

| 3,4,6-tri-O-benzyl-D-galactal | Iodocyclization with amides | N-glycooxazolines | Heterocyclic synthesis | researchgate.net |

| D-galactal derivative | Epoxidation (DMDO) | Glycal epoxides | Versatile glycosylating agents | nih.gov |

Interdisciplinary Research at the Interface of Synthetic Chemistry and Biological Systems

The true value of synthetic innovations involving this compound is realized when its derivatives are used to probe and modulate biological processes. This interdisciplinary approach connects pure organic synthesis with chemical biology, immunology, and medicine.

Probing Carbohydrate-Protein Interactions: Galectins are a family of carbohydrate-binding proteins involved in processes like tumor progression and immune response. D-galactal itself, a deprotected form of the parent compound, shows a higher affinity for the galectin-8 N-terminal domain (galectin-8N) than its natural counterpart, methyl β-d-galactopyranoside. Building on this, researchers have synthesized C3-substituted D-galactal derivatives that act as high-affinity and selective ligands for galectin-8N. These synthetic molecules serve as valuable molecular probes to study galectin pharmacology and are potential leads for developing anti-inflammatory and antitumor agents.

Development of Anticancer Vaccines: Many cancer cells display unique carbohydrate structures on their surface, known as tumor-associated carbohydrate antigens (TACAs). nih.gov Synthesizing these complex oligosaccharides is crucial for the development of cancer immunotherapies. The glycal assembly method, which often employs protected galactals, has been instrumental in the total synthesis of complex TACAs like the Globo-H antigen. nih.gov By using a galactal derivative, chemists can stereoselectively build up the complex hexasaccharide structure of Globo-H, which can then be conjugated to a carrier protein to create a vaccine designed to elicit a powerful immune response against cancer cells. nih.gov

Synthesis of Glycoconjugates: this compound is a precursor for synthesizing various glycoconjugates, including those linked to saponins (B1172615) like protoescigenin. ptfarm.pl These complex natural product derivatives are of interest for their potential biological activities. Click chemistry approaches, for example, have been used to link azido-functionalized sugars derived from glycals to alkyne-modified aglycones, demonstrating the modularity and power of using protected glycals in constructing complex molecular architectures for biological screening. ptfarm.pl

Table 3: Interdisciplinary Applications of Molecules Derived from D-Galactal

| Synthesized Derivative Class | Biological Target/System | Research Application | Reference |

| C3-substituted D-galactals | Galectin-8N | Probing carbohydrate-protein interactions; anti-inflammatory leads | |

| Globo-H hexasaccharide | Immune System | Component of a three-component anticancer vaccine | nih.gov |

| Protoescigenin glycoconjugates | Cellular Systems | Creation of novel saponin (B1150181) derivatives for biological evaluation | ptfarm.pl |

| N-glycosylbenzotriazoles | Cancer Cell Lines | Evaluation of antiproliferative activity | mdpi.com |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-O-Benzyl-D-galactal, and how is its purity validated?

- Methodology : Synthesis typically involves selective benzylation of D-galactal derivatives under anhydrous conditions using benzyl bromide or benzyl trichloroacetimidate as protecting agents. Characterization employs -NMR and -NMR to confirm regioselective benzylation at the 4-O position, alongside mass spectrometry (MS) for molecular weight verification. Purity is assessed via HPLC with a chiral stationary phase to ensure enantiomeric excess >95% .

Q. How is this compound utilized in glycosylation reactions?

- Methodology : The compound acts as a glycosyl donor in stereoselective glycosylation. Researchers activate the anomeric center using Lewis acids (e.g., BF-EtO) to form oxocarbenium intermediates, enabling coupling with acceptors like alcohols or sugars. The benzyl group enhances solubility in organic solvents (e.g., dichloromethane) and stabilizes intermediates, improving reaction yields .

Q. What analytical techniques are critical for characterizing this compound derivatives?

- Methodology : Advanced NMR techniques (e.g., 2D COSY, HSQC) resolve overlapping signals in complex glycoconjugates. Polarimetry confirms optical activity, while X-ray crystallography provides absolute configuration for crystalline derivatives. FT-IR verifies functional groups (e.g., C-O-C stretching at 1100 cm) .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcome of glycosylation with this compound?

- Methodology : Solvent polarity, temperature, and catalyst choice significantly impact α/β selectivity. For example, low-temperature (-40°C) conditions in acetonitrile favor β-glycoside formation via anomerization control. Computational studies (DFT) model transition states to predict stereoselectivity, validated by experimental NOE correlations .

Q. What strategies mitigate side reactions (e.g., aglycone transfer) during this compound-mediated synthesis?

- Methodology : Slow addition of activators (e.g., TMSOTf) minimizes exothermic side reactions. Using bulky acceptors (e.g., trityl-protected sugars) reduces unintended nucleophilic attacks. Reaction monitoring via TLC or in situ -NMR (if using fluorinated catalysts) allows real-time optimization .

Q. How does this compound compare to other galactal derivatives (e.g., 3,4,6-Tri-O-acetyl-D-galactal) in enzymatic vs. chemical glycosylation?

- Methodology : Comparative studies evaluate enzymatic compatibility (e.g., galactosidases) and chemical efficiency. For instance, benzyl-protected derivatives show higher stability in lipase-mediated transglycosylation but require harsher deprotection (H/Pd-C) compared to acetylated analogs (Zemplén conditions). Kinetic assays quantify reaction rates and enzyme inhibition .

Q. What computational tools predict the reactivity of this compound in novel reaction systems?

- Methodology : Molecular dynamics (MD) simulations assess solvent effects on intermediate stability. QM/MM hybrid models map energy barriers for glycosidic bond formation. Software like Gaussian or ORCA calculates Fukui indices to identify nucleophilic/electrophilic sites, guiding catalyst design .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported yields for this compound synthesis?

- Methodology : Variability often stems from trace moisture or reagent quality. Reproduce protocols under strict anhydrous conditions (e.g., flame-dried glassware, molecular sieves). Validate reagent purity via GC or -NMR before use. Cross-reference CAS RN 157380-76-2 to confirm compound identity across studies .

Q. Why do some studies report unexpected byproducts during benzyl group deprotection?

- Methodology : Hydrogenolysis (H/Pd-C) may reduce double bonds in galactal cores. Alternative methods (e.g., BCl in DCM) selectively cleave benzyl ethers without altering the glycal structure. LC-MS/MS identifies byproducts, guiding optimization of deprotection conditions .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.